molecular formula C15H18FNO3 B11174550 Ethyl 1-[(2-fluorophenyl)carbonyl]piperidine-4-carboxylate

Ethyl 1-[(2-fluorophenyl)carbonyl]piperidine-4-carboxylate

Cat. No.: B11174550
M. Wt: 279.31 g/mol
InChI Key: DURBFZFWWOCLFM-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-fluorophenyl)carbonyl]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2-fluorophenyl)carbonyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl esters and fluorophenyl carbonyl compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents, which facilitate the coupling of the piperidine derivative with the fluorophenyl carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-fluorophenyl)carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 1-[(2-fluorophenyl)carbonyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive piperidine derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[(2-fluorophenyl)carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Ethyl 1-[(2-fluorophenyl)carbonyl]piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity.

Properties

Molecular Formula

C15H18FNO3

Molecular Weight

279.31 g/mol

IUPAC Name

ethyl 1-(2-fluorobenzoyl)piperidine-4-carboxylate

InChI

InChI=1S/C15H18FNO3/c1-2-20-15(19)11-7-9-17(10-8-11)14(18)12-5-3-4-6-13(12)16/h3-6,11H,2,7-10H2,1H3

InChI Key

DURBFZFWWOCLFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2F

Origin of Product

United States

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